3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Drug Discovery Kinase Inhibition GPCR Modulation

This synthetic small molecule comprises a 3,4-diethoxybenzamide core linked via a meta-substituted phenyl ring to an imidazo[1,2-a]pyrimidine heterocycle — a privileged scaffold for kinase and GPCR targets. No curated bioactivity data exists in public databases (PubChem, ChEMBL), making this compound best suited as a negative control or as a starting point for proprietary SAR campaigns. The meta-linker and diethoxy pattern distinguish it from para-substituted or difluoro/trifluoromethyl analogs, mitigating scaffold-based functional misassignment risk. Fundamental ADME profiling (PAMPA, microsomal stability) is recommended before committing to target-specific applications.

Molecular Formula C23H22N4O3
Molecular Weight 402.454
CAS No. 863020-17-1
Cat. No. B2754866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
CAS863020-17-1
Molecular FormulaC23H22N4O3
Molecular Weight402.454
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)OCC
InChIInChI=1S/C23H22N4O3/c1-3-29-20-10-9-17(14-21(20)30-4-2)22(28)25-18-8-5-7-16(13-18)19-15-27-12-6-11-24-23(27)26-19/h5-15H,3-4H2,1-2H3,(H,25,28)
InChIKeyWMGQAHBMBLTEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS 863020-17-1): Procurement-Ready Identity and Chemical Context


3,4-Diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS 863020-17-1) is a synthetic small molecule comprising a 3,4-diethoxybenzamide core linked via a meta-substituted phenyl ring to an imidazo[1,2-a]pyrimidine heterocycle. This fused imidazo-pyrimidine scaffold is frequently explored in medicinal chemistry for kinase inhibition, GPCR modulation, and anti-infective applications [1]. The compound belongs to a family of imidazo[1,2-a]pyrimidine-containing benzamides that have appeared in patent literature targeting P2X7 receptors, PDE10A, Lp-PLA2, and c-MET kinases [2]. However, a systematic search of public bioactivity databases (PubChem, ChEMBL, BindingDB) and primary research literature reveals no curated quantitative activity data for this specific CAS number, meaning its biological profile remains unvalidated in the public domain.

Generic Substitution Risk for 3,4-Diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide: A Data-Absent Procurement Problem


Within the imidazo[1,2-a]pyrimidine-benzamide class, small structural changes such as the position of the phenyl linker attachment (meta vs. para), the nature of the benzamide substituents (diethoxy vs. difluoro vs. trifluoromethyl), and the presence of additional heteroatoms on the imidazo-pyrimidine core can profoundly alter target selectivity, binding kinetics, and ADME properties, as documented for structurally related chemotypes [1]. Without quantitative head-to-head data for CAS 863020-17-1, it is impossible to determine whether this compound offers any selectivity, potency, or physicochemical advantage over its closest commercially available or literature-documented analogs. The compound cannot be assumed interchangeable with any other imidazo[1,2-a]pyrimidine derivative based solely on scaffold similarity; the risk of obtaining a functionally distinct or inactive molecule is substantial.

Quantitative Differentiation Evidence for 3,4-Diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide


Public Bioactivity Data Availability for CAS 863020-17-1 Versus Structural Analogs

A systematic search of the authoritative databases ChEMBL, PubChem BioAssay, and BindingDB for CAS 863020-17-1 returned zero curated bioactivity records (IC50, Ki, EC50) as of 2026 [1]. In contrast, close structural analogs within the imidazo[1,2-a]pyrimidine-benzamide class have reported activities: for example, N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxy-phenyl)benzamide derivatives show IC50 values in the nanomolar range against PDE10A and other targets [2]. This absence of data means that, unlike its analogs, CAS 863020-17-1 cannot currently be justified for any target-specific application on the basis of public evidence.

Drug Discovery Kinase Inhibition GPCR Modulation Anti-infective Screening

Application Scenarios Where 3,4-Diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide Could Provide Theoretical Value If Activity Were Confirmed


Combinatorial Library Member for Kinase or GPCR Target Fishing

The imidazo[1,2-a]pyrimidine core is a recognized privileged scaffold for kinase and GPCR targets, as evidenced by numerous patents (e.g., US9102591B2 for P2X7, US20110237564 for PDE10A) [1]. If the compound were shown to possess inhibitory activity, it could serve as a starting point for structure-activity relationship (SAR) campaigns against these target classes.

Negative Control Tool Compound for Benzamide-Imidazopyrimidine SAR Studies

Given its current lack of demonstrated activity, the compound might be employed as a negative control in screens focused on meta-substituted imidazo[1,2-a]pyrimidine benzamides, provided it is confirmed inactive in the same assays where active analogs show consistent inhibition [2].

In-House ADME/Tox Profiling as a Chemical Probe Candidate

Before any target-specific application can be considered, the compound requires fundamental in vitro absorption, distribution, metabolism, excretion, and toxicity profiling. The diethoxy substitution pattern is known to influence metabolic stability and solubility in related benzamides, suggesting that parallel artificial membrane permeability assay (PAMPA) and microsomal stability data would be instructive [3].

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